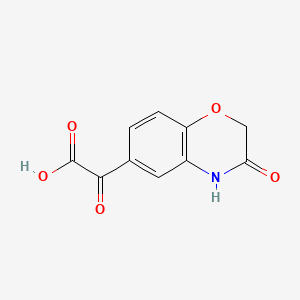

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid is a heterocyclic compound that features a benzoxazine ring fused with a 6-oxoacetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid typically involves a multi-step process. One common method involves the reaction of an amine with formaldehyde to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative under elevated temperatures to form the oxazine ring . Another approach involves the cyclization of olefinic amides or ureas in the presence of Lewis acids such as TMSOTf, which facilitates the formation of the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve solventless synthesis techniques to reduce environmental impact and production costs. This method involves the formation of perhydro-triazine intermediates from the reaction of formaldehyde with benzylamine, followed by cyclization to form the desired benzoxazine derivative .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the benzoxazine ring.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the oxazine ring.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Applications De Recherche Scientifique

Chemical Properties and Structure

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic acid features a heterocyclic structure that contributes to its reactivity and biological properties. The compound has been characterized for its chemical stability and solubility in various solvents, making it suitable for different applications.

Anticancer Activity

Research has indicated that derivatives of benzoxazine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the benzoxazine core can enhance cytotoxic activity against various cancer cell lines. A notable case study involved the synthesis of substituted benzoxazines that demonstrated significant inhibition of tumor growth in vitro and in vivo models. The structure-activity relationship (SAR) analysis revealed that specific substituents at the 2-position of the benzoxazine ring were crucial for enhancing anticancer efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of experiments demonstrated that derivatives of 3,4-dihydro-1,4-benzoxazine exhibited significant antibacterial and antifungal activities. For example, compounds with specific functional groups showed enhanced inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action was attributed to the disruption of microbial cell membranes .

Neuropharmacological Effects

Recent studies have explored the potential of benzoxazine derivatives as serotonin receptor antagonists. In particular, certain derivatives have shown high affinity for the serotonin-3 receptor, suggesting their potential use in treating anxiety and depression-related disorders. One study reported a derivative with a Ki value of 0.019 nM, indicating potent antagonistic activity .

Polymer Chemistry

The unique properties of 3,4-dihydro-1,4-benzoxazine make it an attractive candidate for polymer synthesis. Benzoxazines are known for their thermal stability and mechanical strength when polymerized. Research has focused on using these compounds as precursors for thermosetting resins, which are utilized in coatings and composites. The incorporation of benzoxazine units into polymer matrices has been shown to improve thermal resistance and reduce flammability .

Drug Delivery Systems

Innovative drug delivery systems have been developed using benzoxazine-based materials due to their biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects. Studies indicate that such systems could be particularly effective in targeted cancer therapies .

Data Tables

Mécanisme D'action

The mechanism of action of 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid involves its interaction with specific molecular targets. For instance, as a DNA topoisomerase I inhibitor, it prevents the enzyme from binding to its substrate, thereby inhibiting the relaxation of supercoiled DNA . This inhibition can lead to the accumulation of DNA breaks, ultimately inducing cell death in rapidly dividing cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: Known for its catalytic inhibitory activity against DNA topoisomerase I.

Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Exhibits strong potential as a topoisomerase poison.

4-Aryl-3,4-dihydro-2H-1,4-benzoxazines: These compounds have shown anticancer activity and are used in the development of new therapeutic agents.

Uniqueness

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities

Activité Biologique

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic acid is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound is characterized by its unique structure, which includes a benzoxazine ring and an oxoacetic acid moiety. Its molecular formula is C9H7NO4 with a molecular weight of approximately 195.15 g/mol. The presence of both a benzoxazine and an oxoacetic acid group suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of Benzoxazine Ring : The initial step often includes the reaction of an amine with a phenolic compound.

- Introduction of Oxoacetic Acid : Subsequent steps involve functionalization to incorporate the oxoacetic acid moiety.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoxazine derivatives. For instance, in a comparative study, various derivatives were tested against common bacterial strains:

| Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) |

|---|---|---|---|

| 4e | 22 | 20 | 18 |

| 4a | 20 | 18 | 16 |

| 4b | 15 | 14 | 12 |

| Control | 10 | 9 | 8 |

Findings : Compound 4e exhibited the highest antimicrobial potency across all tested strains, suggesting its potential as a broad-spectrum antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of benzoxazines is attributed to their ability to scavenge free radicals. In vitro assays have shown that these compounds can significantly reduce oxidative stress markers in cellular models.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.

- Scavenging Free Radicals : The compound's structural features allow it to interact with reactive oxygen species (ROS), thereby mitigating oxidative damage.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various benzoxazine derivatives against resistant strains of bacteria. The results indicated that modifications in the chemical structure could enhance antimicrobial activity .

- Oxidative Stress Reduction : Another investigation focused on the antioxidant properties of benzoxazines in neuroprotective models, demonstrating significant reductions in markers of oxidative stress .

Propriétés

IUPAC Name |

2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c12-8-4-16-7-2-1-5(3-6(7)11-8)9(13)10(14)15/h1-3H,4H2,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWBBUVIXOGMGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.